molecular formula C12H17N3O5S2 B2751593 Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1448036-20-1

Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2751593
CAS No.: 1448036-20-1
M. Wt: 347.4
InChI Key: OTANKQWIRUNJDP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an azetidine ring modified with a methylsulfonyl group. Its synthesis involves a multi-step process, starting with the preparation of an N-Boc-protected azetidine intermediate (24a), followed by deprotection to yield the hydrochloride salt (24b) and subsequent sulfonylation with methylsulfonyl chloride to introduce the methylsulfonyl moiety . Key spectroscopic data, such as $^{1}\text{H}$ NMR and $^{13}\text{C}$ NMR, confirm the structure, with distinct signals for the azetidine ring (e.g., δ 4.50–3.80 ppm for protons) and the methylsulfonyl group (δ 3.00 ppm for $^{13}\text{C}$) .

Properties

IUPAC Name

ethyl 2-[2-[(1-methylsulfonylazetidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S2/c1-3-20-10(16)4-9-7-21-12(13-9)14-11(17)8-5-15(6-8)22(2,18)19/h7-8H,3-6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTANKQWIRUNJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole ring This can be achieved through the reaction of α-haloketones with thiourea under basic conditions The azetidine ring can be synthesized via cyclization reactions involving appropriate amine precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening of catalysts for the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidine ring can be reduced to form secondary amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Biological Activities

MSAT exhibits a range of biological activities that make it a candidate for further research in pharmacology. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that MSAT may possess significant antibacterial properties against multidrug-resistant pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus).
  • Antitumor Effects : Research has shown that MSAT can reduce cell viability in various cancer cell lines at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Viral Replication Inhibition : Interaction studies suggest that MSAT may modulate specific proteins involved in viral replication, positioning it as a candidate for antiviral drug development.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. MSAT demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, MSAT showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests its potential utility as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring can interact with receptor sites, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Azetidine Derivatives with Varying Sulfonyl Groups

  • Ethyl 2-(2-(1-(phenylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate (24c): This analog replaces the methylsulfonyl group with a phenylsulfonyl substituent. While the synthesis yield is lower (34% vs. 83% for 24b), the phenylsulfonyl group enhances aromatic interactions in biological systems.
  • (±)-Ethyl 2-(2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (35a) :
    Replacing azetidine with pyrrolidine (a 5-membered ring) increases conformational flexibility. The 4-chlorophenylsulfonyl group introduces electron-withdrawing effects, which may enhance stability but reduce bioavailability compared to the methylsulfonyl analog .

Urea-Functionalized Thiazole-Piperazine Derivatives

Compounds such as 10d and 10e (Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate) feature a piperazine linker and urea group instead of azetidine-sulfonamide. These derivatives exhibit higher synthesis yields (93.4% for 10d vs. 34% for 24c) due to optimized coupling conditions.

Pyrrolidine-Based Derivatives with Hydroxy-Thiazole Moieties

(±)-(Z)-2-(2-((1-((3-Chlorophenyl)sulfonyl)pyrrolidine-3-carbonyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetic acid (34): This compound introduces a hydroxy-thiazole ring and a carboxylic acid terminus, contrasting with the ester group in the target compound. The hydroxy group may improve water solubility but reduce membrane permeability. The 3-chlorophenylsulfonyl substituent further modulates electronic properties, as evidenced by distinct $^{1}\text{H}$ NMR shifts (e.g., δ 7.80 ppm for aromatic protons) .

Comparative Data Table

Compound Name Core Structure Substituents Yield (%) Molecular Weight ([M+H]$^+$) Key Properties
Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate Azetidine-thiazole Methylsulfonyl 34 ~375.4 Compact structure, moderate solubility
Ethyl 2-(2-(1-(phenylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate Azetidine-thiazole Phenylsulfonyl 34 ~515.2 Enhanced aromatic interactions
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Piperazine-thiazole Trifluoromethylphenyl urea 93.4 548.2 High yield, lipophilic
(±)-Ethyl 2-(2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (35a) Pyrrolidine-thiazole 4-Chlorophenylsulfonyl Not reported ~498.9 Flexible conformation, electron-withdrawing effects

Research Findings and Implications

  • Structural Impact on Bioactivity : The azetidine ring’s rigidity in the target compound may favor selective target binding compared to flexible pyrrolidine or piperazine derivatives .
  • Sulfonyl Group Effects : Methylsulfonyl groups offer a balance of steric bulk and electronic properties, whereas phenylsulfonyl derivatives may improve binding to hydrophobic pockets but increase molecular weight .
  • Synthetic Efficiency : Urea-linked piperazine-thiazole derivatives (e.g., 10d) achieve higher yields due to optimized reaction conditions, highlighting the trade-off between structural complexity and synthetic feasibility .

Biological Activity

Ethyl 2-(2-(1-(methylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving thiazole derivatives and azetidine carboxamides. The synthesis typically involves the use of coupling reagents and specific reaction conditions to yield the desired product with high purity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • This compound has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of thiazole compounds often exhibit enhanced antibacterial activity, which may be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antitumor Activity
    • Research has shown that thiazole-containing compounds can exhibit antitumor properties. For instance, derivatives similar to this compound have been evaluated against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results indicated that certain modifications to the thiazole structure could enhance cytotoxicity against these cancer cells.
  • Antioxidant Activity
    • Compounds containing thiazole rings have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in mitigating cellular damage and may contribute to the overall therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms and efficacy:

StudyCompoundBiological ActivityFindings
Thiazole derivativeAntimicrobialSignificant inhibition against E. coli and S. aureus (MIC values < 10 µg/mL).
Azetidine derivativeAntitumorInduced apoptosis in MCF-7 cells with IC50 values around 15 µM.
Thiazole-based compoundAntioxidantScavenging activity measured at IC50 = 20 µM in DPPH assay.

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may reduce oxidative stress within cells, enhancing survival rates in normal tissues while selectively targeting tumor cells.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., methylsulfonyl, azetidine) and regiochemistry .
  • Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., m/z 498.2 [M+H]+^+ for derivatives) .
  • X-ray crystallography : Monoclinic crystal structures (space group P21/c) reveal bond angles (e.g., 77.89° between thiazole and aromatic rings) and hydrogen-bonding networks critical for stability .

How should researchers design assays to evaluate biological activity, such as antimicrobial or antitumor effects?

Q. Advanced

  • Antimicrobial assays :
    • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .
    • Molecular docking : Screen against targets like S. aureus FtsZ protein to predict binding affinity and mechanism .
  • Antitumor activity :
    • Cytotoxicity assays : Use MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated via nonlinear regression .
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., trifluoromethyl groups) to assess impact on potency .

How can discrepancies in bioactivity data between studies be resolved?

Advanced
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC) and use reference strains (e.g., ATCC controls) .
  • Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .
  • Solubility factors : Use DMSO/carboxymethylcellulose vehicles to ensure consistent bioavailability in in vitro studies .

What computational methods support mechanistic studies of this compound?

Q. Advanced

  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., FtsZ protein) over 100-ns trajectories to assess binding stability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
  • Pharmacophore modeling : Identify critical moieties (e.g., thiazole, methylsulfonyl) for activity against specific enzymes .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification bottlenecks : Replace column chromatography with recrystallization or flash distillation for larger batches .
  • Thermal sensitivity : Optimize reflux times to prevent decomposition; use jacketed reactors for temperature control .
  • Yield reproducibility : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

How does the compound’s stereochemistry influence its bioactivity?

Q. Advanced

  • Chiral centers : The azetidine ring’s conformation (e.g., chair vs. boat) affects binding to enantioselective targets like proteases .
  • Crystal packing : Hydrogen-bonding patterns (e.g., N–H⋯O interactions) may enhance membrane permeability or stability in biological matrices .

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